

Application Notes and Protocols for Methyl Cedryl Ketone Certified Reference Material

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B1614869

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Application Note: The Role of Methyl Cedryl Ketone as a Certified Reference Material in Quality Control and Research

Introduction

Methyl Cedryl Ketone (MCK), also known as Acetyl Cedrene, is a widely used synthetic fragrance ingredient prized for its persistent woody, ambery, and musky aroma.[1][2][3][4] It is a key component in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[5][6] Given its prevalence and the importance of fragrance consistency and safety, the availability of a high-purity Certified Reference Material (CRM) for **Methyl Cedryl Ketone** is essential for analytical laboratories. This document outlines the applications and protocols for using **Methyl Cedryl Ketone** as a CRM.

A Certified Reference Material is a standard of the highest quality and metrological integrity.[7] [8] The **Methyl Cedryl Ketone** CRM, produced in accordance with ISO 17034, ensures traceability to a national metrology institute, providing confidence in its certified purity and uncertainty values.[7][9][10] This makes it an indispensable tool for method validation, instrument calibration, and quality control in the fragrance and cosmetic industries.

Key Applications

- **Identity and Purity Confirmation:** The CRM serves as a definitive standard for confirming the identity of **Methyl Cedryl Ketone** in raw materials and finished products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Its certified purity allows for the accurate assessment of the purity of bulk material.
- **Quantitative Analysis:** The CRM is crucial for the accurate quantification of **Methyl Cedryl Ketone** in various matrices. This is achieved by creating calibration curves for analytical instrumentation such as Gas Chromatography with Flame Ionization Detection (GC-FID).^[6]
- **Method Validation:** Analytical methods for fragrance analysis must be validated to ensure they are fit for purpose.^[5] The **Methyl Cedryl Ketone** CRM is used to assess method parameters such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).
- **Quality Control:** Routine quality control of raw materials and finished products relies on comparison with a well-characterized standard. The CRM ensures that batches of products consistently meet fragrance specifications.^[11]
- **Regulatory Compliance:** Regulatory bodies often set limits for specific fragrance ingredients. The use of a CRM ensures accurate measurements for compliance with these regulations.^[2]

Experimental Protocols

Purity Assessment of a Methyl Cedryl Ketone Raw Material Sample by GC-FID

This protocol describes the use of the **Methyl Cedryl Ketone** CRM to determine the purity of an unknown raw material sample.

a. Preparation of Standard Solutions:

- Accurately weigh approximately 100 mg of the **Methyl Cedryl Ketone** CRM into a 10 mL volumetric flask.
- Dissolve the CRM in a suitable solvent (e.g., high-purity ethanol or hexane) and dilute to the mark. This is the primary stock solution.

- Prepare a series of calibration standards by serially diluting the primary stock solution to cover the expected concentration range of **Methyl Cedryl Ketone** in the sample. A typical range would be 10, 25, 50, 100, and 250 µg/mL.

b. Preparation of the Sample Solution:

- Accurately weigh approximately 100 mg of the **Methyl Cedryl Ketone** raw material sample into a 10 mL volumetric flask.
- Dissolve the sample in the same solvent used for the standards and dilute to the mark.
- Further dilute the sample solution to fall within the concentration range of the calibration curve.

c. GC-FID Analysis:

- Instrument Conditions:
 - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
 - Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
- Analysis Sequence:
 - Inject the solvent blank to ensure no interfering peaks are present.
 - Inject the calibration standards in order of increasing concentration.

- Inject the prepared sample solution. It is recommended to inject the sample in triplicate.

d. Data Analysis:

- Integrate the peak area of **Methyl Cedryl Ketone** in each chromatogram.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **Methyl Cedryl Ketone** in the sample solution using the calibration curve.
- Calculate the purity of the raw material sample using the following formula:

$$\text{Purity (\%)} = (\text{Concentration from calibration curve (\mu\text{g/mL})} * \text{Dilution factor} * \text{Volume of flask (mL)}) / (\text{Initial weight of sample (mg)} * 1000) * 100$$

Identity Confirmation by GC-MS

This protocol outlines the use of the CRM to confirm the identity of **Methyl Cedryl Ketone** in a sample.

a. Preparation of Solutions:

- Prepare a solution of the **Methyl Cedryl Ketone** CRM at a concentration of approximately 50 $\mu\text{g/mL}$ in a suitable solvent.
- Prepare a solution of the sample to be tested at a similar concentration.

b. GC-MS Analysis:

- Instrument Conditions: Use similar GC conditions as for the GC-FID analysis.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Analysis Sequence:
 - Inject the CRM solution to obtain the reference retention time and mass spectrum.
 - Inject the sample solution.

c. Data Analysis:

- Compare the retention time of the peak of interest in the sample chromatogram with the retention time of the CRM.
- Compare the mass spectrum of the peak of interest in the sample with the mass spectrum of the CRM. A good match in both retention time and mass spectrum confirms the identity of **Methyl Cedryl Ketone**.

Data Presentation

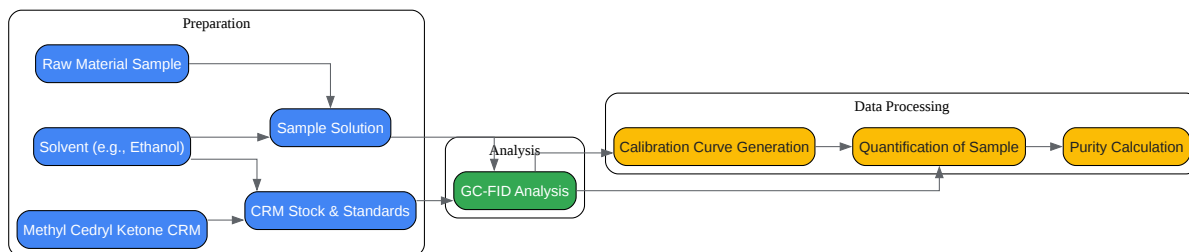
Table 1: Certified Properties of **Methyl Cedryl Ketone** CRM (TraceCERT®)

Property	Certified Value
Purity (by qNMR)	≥ 99.5 %
Molecular Formula	C ₁₇ H ₂₆ O
Molecular Weight	246.39 g/mol
CAS Number	32388-55-9
Storage Temperature	-20°C
Traceability	Traceable to NIST SRM

Table 2: Example Calibration Data for GC-FID Analysis

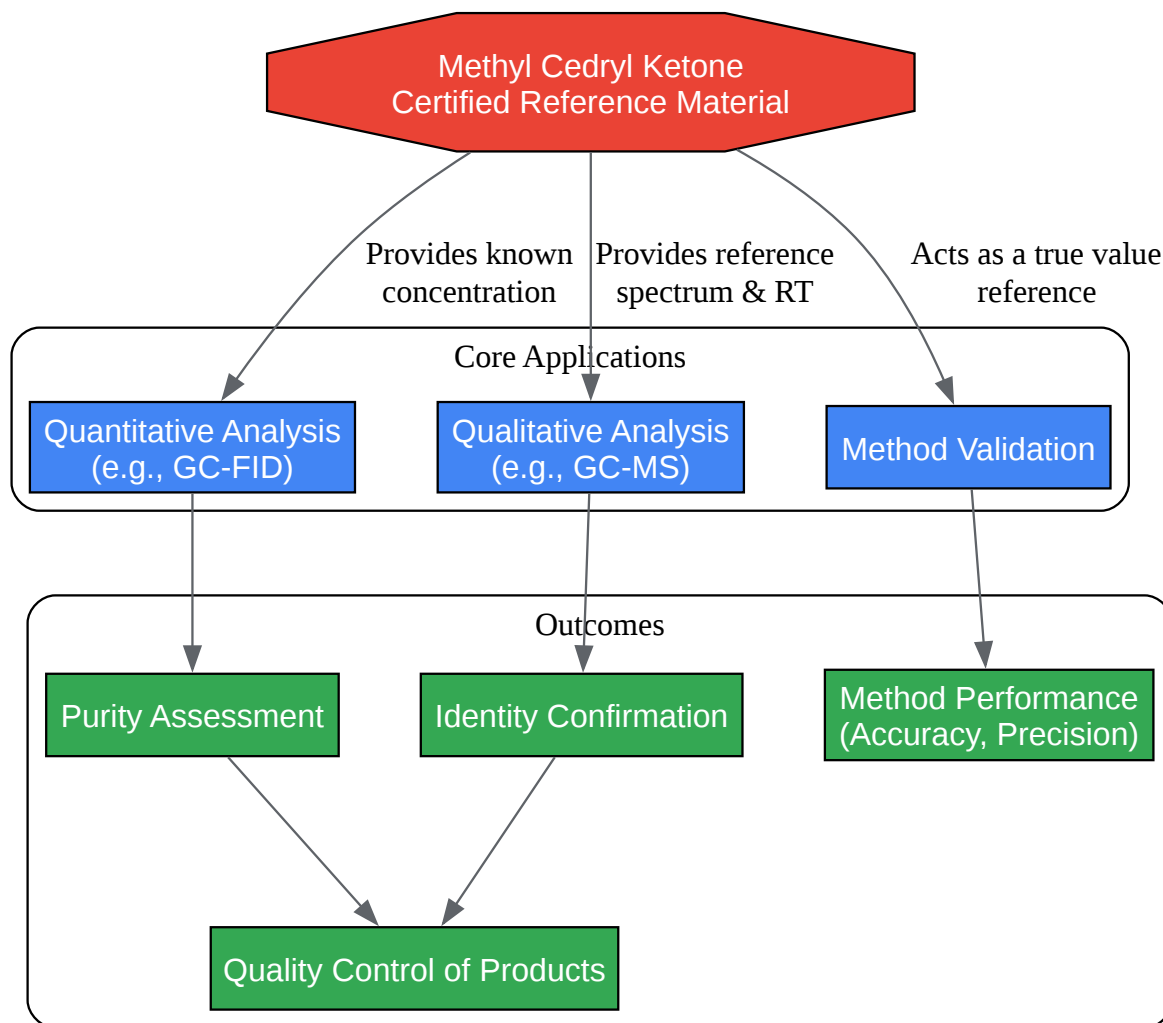
Standard Concentration (µg/mL)	Peak Area (Arbitrary Units)
10	150,000
25	375,000
50	750,000
100	1,500,000
250	3,750,000
Correlation Coefficient (R ²)	> 0.999

Visualizations



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Caption: Workflow for Purity Assessment using **Methyl Cedryl Ketone CRM**.



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Caption: Logical Relationships of **Methyl Cedryl Ketone** CRM Applications.

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